Home > Products > Screening Compounds P52834 > 1-(2,5-dimethylphenyl)-4-[(E)-2-methylbut-2-enyl]piperazine
1-(2,5-dimethylphenyl)-4-[(E)-2-methylbut-2-enyl]piperazine -

1-(2,5-dimethylphenyl)-4-[(E)-2-methylbut-2-enyl]piperazine

Catalog Number: EVT-5909501
CAS Number:
Molecular Formula: C17H26N2
Molecular Weight: 258.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Olanzapine

Compound Description: Olanzapine is an atypical antipsychotic drug primarily used to treat schizophrenia and bipolar disorder. [] It exhibits a complex pharmacological profile, acting as an antagonist at multiple neurotransmitter receptors, including dopamine, serotonin, muscarinic, and histamine receptors.

PB12 (N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide)

Compound Description: PB12 is a potent and selective dopamine D4 receptor ligand. [] It exhibits high affinity for the D4 receptor subtype and demonstrates selectivity over other dopamine receptor subtypes, making it a valuable tool for studying D4 receptor function.

Relevance: Like 1-(2,5-dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine, PB12 possesses a piperazine ring as its central structural element. Both compounds feature an aryl substituent on one piperazine nitrogen; PB12 has a 4-chlorophenyl group, while the target compound has a 2,5-dimethylphenyl group. Although they differ in the substituent on the other piperazine nitrogen and the presence of the benzamide moiety in PB12, the shared piperazine core and aryl substitution highlight their structural similarity. []

N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (Compound 19)

Compound Description: This compound, identified as Compound 19 in the source paper, is a high-affinity D3 receptor ligand with significant selectivity over D2, D4, 5-HT1A, and α1 receptors. [] Its high affinity and selectivity make it a promising candidate for further development as a potential therapeutic agent for disorders involving the D3 receptor.

N-[4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (Compound 27)

Compound Description: Compound 27, as designated in the source paper, exhibits high affinity for the D3 receptor and high selectivity over D2, D4, 5-HT1A, and α1 receptors. [] Moreover, its lipophilicity and suitability for 11C labeling make it a potential candidate for positron emission tomography (PET) studies.

Relevance: Compound 27 exhibits significant structural resemblance to 1-(2,5-dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine. Both compounds share a piperazine ring with an aryl substituent, 2,3-dimethylphenyl in Compound 27 and 2,5-dimethylphenyl in the target compound. Both also feature a four-carbon linker attached to the other piperazine nitrogen. Although Compound 27 incorporates an additional 3-methoxybenzamide moiety, the shared core structure, including the piperazine ring, aryl substituent, and four-carbon linker, demonstrates their structural relationship. []

N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-2-benzofurancarboxamide (Compound 41)

Compound Description: Compound 41, as denoted in the source paper, stands out for its high affinity for the D3 receptor and high selectivity over D2, D4, 5-HT1A, and α1 receptors. [] Additionally, its properties suggest its suitability for positron emission tomography (PET) studies, making it a valuable tool for investigating D3 receptor-related processes.

JZL184 (4-Nitrophenyl 4-[bis(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate)

Compound Description: JZL184 is a selective and potent monoacylglycerol lipase (MAGL) inhibitor. [, ] It effectively elevates brain levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) and demonstrates antinociceptive properties, reducing pain perception in neuropathic pain models.

Relevance: While JZL184 does not contain a piperazine ring like 1-(2,5-dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine, it falls within the broader category of compounds targeting the endocannabinoid system. This inclusion is based on its activity as a MAGL inhibitor, a key enzyme involved in the degradation of 2-AG, an endocannabinoid that plays a crucial role in pain modulation and other physiological processes. [, ] Both JZL184 and the target compound, through their potential interactions with the endocannabinoid system, warrant consideration as structurally related in a broader pharmacological context.

MJN110 (2,5-Dioxopyrrolidin-1-yl 4-(bis(4-chlorophenyl)methyl)piperazine-1-carboxylate)

Compound Description: MJN110 is a selective and potent monoacylglycerol lipase (MAGL) inhibitor. [, , , ] It effectively elevates brain levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) and exhibits antinociceptive effects, reducing pain perception in neuropathic pain models.

Relevance: MJN110 shares a core piperazine ring structure with 1-(2,5-dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine. While the substituents on the piperazine ring differ, the presence of this shared structural element provides a basis for considering them structurally related. Moreover, both compounds have potential connections to the endocannabinoid system, MJN110 through its direct inhibition of MAGL, and the target compound through its potential modulation of endocannabinoid signaling pathways. This shared pharmacological target further reinforces their structural relationship. [, , , ]

Properties

Product Name

1-(2,5-dimethylphenyl)-4-[(E)-2-methylbut-2-enyl]piperazine

IUPAC Name

1-(2,5-dimethylphenyl)-4-[(E)-2-methylbut-2-enyl]piperazine

Molecular Formula

C17H26N2

Molecular Weight

258.4 g/mol

InChI

InChI=1S/C17H26N2/c1-5-14(2)13-18-8-10-19(11-9-18)17-12-15(3)6-7-16(17)4/h5-7,12H,8-11,13H2,1-4H3/b14-5+

InChI Key

CAHYBXRVISPHFZ-LHHJGKSTSA-N

SMILES

CC=C(C)CN1CCN(CC1)C2=C(C=CC(=C2)C)C

Canonical SMILES

CC=C(C)CN1CCN(CC1)C2=C(C=CC(=C2)C)C

Isomeric SMILES

C/C=C(\C)/CN1CCN(CC1)C2=C(C=CC(=C2)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.